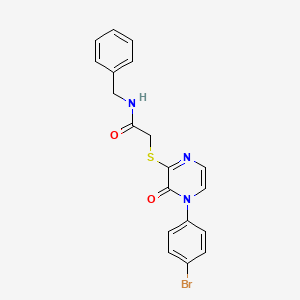
N-benzyl-2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O2S and its molecular weight is 430.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- N-benzyl group : Provides lipophilicity and may influence the compound's interaction with biological membranes.
- Thioacetamide moiety : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Dihydropyrazine ring : This bicyclic structure is associated with diverse pharmacological activities.
The molecular formula for this compound is C₁₈H₁₈BrN₃O₂S, indicating it contains elements such as carbon (C), hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound.
Study Findings
-
In vitro Antibacterial Activity :
- A study evaluated the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
- Results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
-
Antifungal Activity :
- The compound was also tested against various fungal strains. It exhibited antifungal activity with MIC values comparable to those of established antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines.
Case Study: Cell Line Testing
A notable study focused on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |
| HeLa | 12.8 | Inhibition of cell proliferation through cell cycle arrest |
The results demonstrated that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats.
Experimental Results
- Dosage and Efficacy :
- Doses of 10 mg/kg and 20 mg/kg were administered.
- The results showed a significant reduction in paw edema at both doses compared to the control group, indicating effective anti-inflammatory activity.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity :
- The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Modulation of Signaling Pathways :
- It has been suggested that the compound affects signaling pathways related to apoptosis and cell proliferation, particularly through modulation of the PI3K/Akt pathway.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c20-15-6-8-16(9-7-15)23-11-10-21-18(19(23)25)26-13-17(24)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZEUZCMRJRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














